molecular formula C9H10BrNO2 B13165850 2-Bromo-6-propylpyridine-4-carboxylic acid

2-Bromo-6-propylpyridine-4-carboxylic acid

Cat. No.: B13165850
M. Wt: 244.08 g/mol
InChI Key: WQEKHFFCDTWYML-UHFFFAOYSA-N
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Description

2-Bromo-6-propylpyridine-4-carboxylic acid is an organic compound with the molecular formula C₉H₁₀BrNO₂. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is primarily used in research and development within the pharmaceutical and chemical industries due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-propylpyridine-4-carboxylic acid typically involves the bromination of 6-propylpyridine-4-carboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the 2-position of the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature, pressure, and the concentration of reactants, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-propylpyridine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-6-propylpyridine-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-6-propylpyridine-4-carboxylic acid depends on its specific applicationThese interactions can influence various biochemical pathways, making it a valuable compound in drug development and other research areas .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromopyridine-2-carboxylic acid
  • 2-Bromo-4-methylpyridine
  • 2-Bromo-5-nitropyridine

Uniqueness

2-Bromo-6-propylpyridine-4-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific synthetic and research applications .

Properties

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

2-bromo-6-propylpyridine-4-carboxylic acid

InChI

InChI=1S/C9H10BrNO2/c1-2-3-7-4-6(9(12)13)5-8(10)11-7/h4-5H,2-3H2,1H3,(H,12,13)

InChI Key

WQEKHFFCDTWYML-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=CC(=C1)C(=O)O)Br

Origin of Product

United States

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